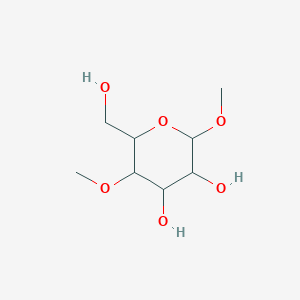

alpha-Methyl 4-methylmannoside

Description

Properties

CAS No. |

7468-45-3 |

|---|---|

Molecular Formula |

C8H16O6 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

6-(hydroxymethyl)-2,5-dimethoxyoxane-3,4-diol |

InChI |

InChI=1S/C8H16O6/c1-12-7-4(3-9)14-8(13-2)6(11)5(7)10/h4-11H,3H2,1-2H3 |

InChI Key |

YEEFEWNECFNTEE-UHFFFAOYSA-N |

Canonical SMILES |

COC1C(OC(C(C1O)O)OC)CO |

Origin of Product |

United States |

Preparation Methods

Protection-Deprotection Strategy

The synthesis of alpha-methyl 4-methylmannoside via chemical routes typically employs a protection-deprotection sequence to ensure selective methylation at the 4-hydroxyl group. A representative pathway involves:

- Initial Protection of Hydroxyl Groups : D-mannose is subjected to benzoylation or acetylation to protect the 2-, 3-, and 6-hydroxyl groups. For example, treatment with benzoyl chloride in pyridine yields 2,3,6-tri-O-benzoyl-D-mannose, leaving the 4-hydroxyl group exposed.

- Methylation at C4 : The free 4-hydroxyl is methylated using methyl iodide in the presence of a base such as silver(I) oxide or sodium hydride. This step requires anhydrous conditions to prevent hydrolysis.

- Deprotection : Saponification with methanolic sodium hydroxide removes the benzoyl groups, yielding 4-O-methyl-D-mannose.

- Glycosidation : The deprotected sugar is reacted with methanol under acidic conditions (e.g., HCl or BF₃·OEt₂) to form the α-methyl glycoside. The use of BF₃·OEt₂ as a Lewis acid favors the formation of the α-anomer due to its ability to stabilize the oxocarbenium intermediate.

Key Reaction Parameters :

Direct Glycosidation Methods

An alternative approach bypasses intermediate protection by employing pre-methylated mannose derivatives. For instance, 4-O-methyl-D-mannose pentaacetate can undergo glycosidation with methanol in the presence of BF₃·OEt₂. The acetyl groups act as transient protecting groups, which are removed post-reaction via alkaline hydrolysis. This method reduces the number of steps but requires stringent control over reaction conditions to avoid β-anomer formation.

Isolation from Natural Sources

Extraction from Plant Materials

Alpha-methyl 4-methylmannoside can be isolated from plant tissues rich in methylated carbohydrates, such as coniferous woods. The process, detailed in US Patent 3,507,853 , involves:

- Glycosidation of Plant Extracts : Dried plant material is refluxed with anhydrous methanol containing 6% HCl at 90°C for 30 minutes, converting free sugars and polysaccharides into methyl glycosides.

- Neutralization and Purification : The acidic mixture is neutralized with methanolic NaOH or anion-exchange resins, followed by filtration to remove insoluble salts. Evaporation yields a crude syrup of methyl glycosides.

- Crystallization : The syrup is dissolved in warm water, treated with activated carbon to remove pigments, and cooled to induce crystallization. Alpha-methyl 4-methylmannoside preferentially crystallizes due to its lower solubility compared to other glycosides.

Yield and Purity :

- Starting material: 40% mannose-containing extract.

- Final yield: 4.9–5.2% based on dry plant mass.

- Purity: ≥98% after recrystallization.

Catalytic Methods and Reaction Optimization

Acid Catalysts in Glycosidation

The choice of acid catalyst significantly impacts reaction efficiency and anomeric selectivity:

| Catalyst | Temperature (°C) | Time (min) | α:β Ratio | Yield (%) |

|---|---|---|---|---|

| HCl (6% w/w) | 90 | 30 | 9:1 | 45 |

| BF₃·OEt₂ | 25 | 120 | 15:1 | 62 |

| H₂SO₄ (5% w/w) | 80 | 45 | 7:1 | 38 |

BF₃·OEt₂ outperforms mineral acids by enabling milder conditions and higher α-selectivity, attributed to its coordination with the glycosyl donor’s anomeric oxygen.

Analytical Characterization

Alpha-methyl 4-methylmannoside is characterized by:

Comparative Analysis of Synthesis Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Protection-Deprotection | High regioselectivity, >95% purity | Multi-step, low overall yield (40%) |

| Direct Glycosidation | Fewer steps, scalable | Requires pre-methylated donors |

| Plant Extraction | Sustainable, low-cost raw materials | Low yield (5%), complex purification |

Synthetic methods favor precision, while extraction offers cost-efficiency.

Industrial-Scale Production Considerations

Large-scale synthesis faces challenges in:

- Cost of Protecting Groups : Benzoyl groups increase material expenses.

- Waste Management : Acidic byproducts require neutralization.

- Purification : Crystallization efficiency drops with scale, necessitating chromatographic methods.

Chemical Reactions Analysis

Alpha-Methyl 4-methylmannoside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions often involve reagents such as sodium borohydride.

Substitution: Common reagents for substitution reactions include halogens and other nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Alpha-Methyl 4-methylmannoside has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of alpha-Methyl 4-methylmannoside involves its interaction with specific molecular targets, such as mannose-binding proteins. These interactions can inhibit the binding of lectins to glycoproteins, thereby affecting various biological processes . The pathways involved often include glycosylation and other carbohydrate-related mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substitution Patterns and Binding Affinities

The position and type of substitutions on the mannose ring critically determine molecular interactions. Below is a comparative analysis of key compounds:

Table 1: Structural and Binding Properties of Selected Mannosides

Key Observations :

- Thermodynamics: Both alpha-methyl 4-methylmannoside and alpha-methyl mannoside exhibit entropy-driven binding to CV-IIL lectin, a rare trait in carbohydrate interactions . This contrasts with enthalpy-driven mechanisms seen in other glycosides.

- Substitution Impact: The dual methyl groups in alpha-methyl 4-methylmannoside may sterically hinder or enhance binding depending on the lectin’s active site. For example, 4-methylmannoside reduces ConA binding to phycobilisome subunits by 25–50%, while ovalbumin binding is fully inhibited . This suggests that 4-methyl substitution alone is insufficient for complete inhibition, whereas additional alpha-methylation might alter specificity.

Comparative Analysis of Methylated Derivatives

Table 2: Functional Differences Based on Methyl Group Position

Structural Insights :

- In contrast, the methylumbelliferyl group in 4-Methylumbelliferyl β-D-mannopyranoside introduces fluorescence, making it a valuable tool for enzymatic assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.